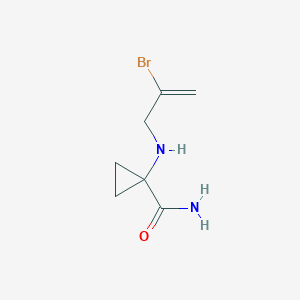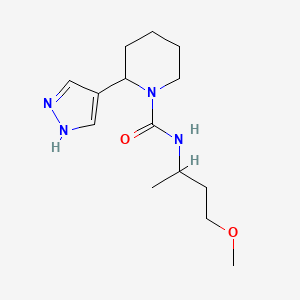
N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as MP-10, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of piperidine carboxamide compounds and has been found to exhibit significant biological activity.
作用機序
The exact mechanism of action of N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is not fully understood. However, it has been found to modulate the activity of several key signaling pathways involved in inflammation, pain, and cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are key mediators of inflammation. This compound has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a key hallmark of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is its broad range of biological activity. It has been found to exhibit significant activity in a variety of disease models, making it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis process, which makes it difficult to produce in large quantities. Additionally, more research is needed to fully understand the safety and toxicity of this compound before it can be used in clinical trials.
将来の方向性
There are several potential future directions for research on N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide. One area of interest is the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of interest is the investigation of the safety and toxicity of this compound in animal models. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in a variety of diseases.
合成法
The synthesis of N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide involves a multi-step process that starts with the reaction of 4-methoxy-2-butanol with 1H-pyrazole-4-carboxylic acid to form the intermediate compound. This is followed by the reaction of the intermediate with piperidine-1-carboxylic acid to yield the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-tumor activity. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-11(6-8-20-2)17-14(19)18-7-4-3-5-13(18)12-9-15-16-10-12/h9-11,13H,3-8H2,1-2H3,(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXVWOXOZIFTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)NC(=O)N1CCCCC1C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

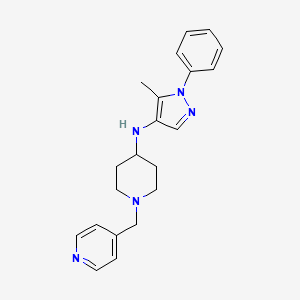

![2-Amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7642971.png)
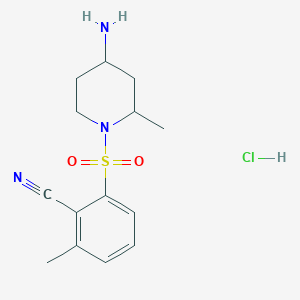
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)
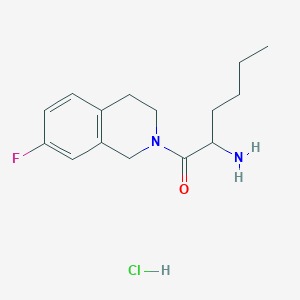
![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)
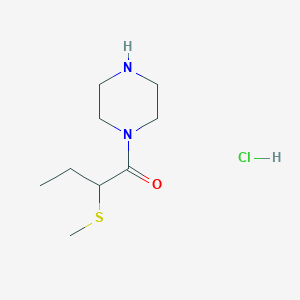
![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)

![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)
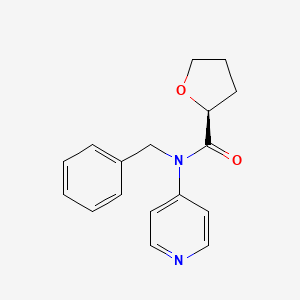
![N-[[2-(dimethylamino)-4-methylphenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643027.png)
